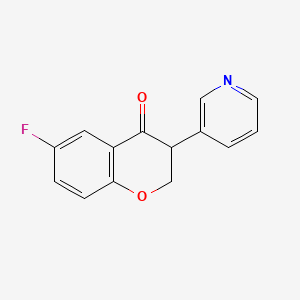

6-Fluoro-3-(pyridin-3-yl)chroman-4-one

Descripción

6-Fluoro-3-(pyridin-3-yl)chroman-4-one (compound 3e) is a fluorinated isoflavanone derivative synthesized via a one-step gold(I)-catalyzed annulation reaction . It exhibits potent aromatase inhibitory activity (IC₅₀ = 0.8 μM) and anti-proliferative effects against estrogen-dependent MCF-7 breast cancer cells . The compound’s structure combines a chroman-4-one core with a pyridinyl substituent at position 3 and a fluorine atom at position 6, optimizing interactions with the aromatase enzyme’s active site .

Key properties:

Propiedades

Fórmula molecular |

C14H10FNO2 |

|---|---|

Peso molecular |

243.23 g/mol |

Nombre IUPAC |

6-fluoro-3-pyridin-3-yl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C14H10FNO2/c15-10-3-4-13-11(6-10)14(17)12(8-18-13)9-2-1-5-16-7-9/h1-7,12H,8H2 |

Clave InChI |

AWTGRDYTUFOKOH-UHFFFAOYSA-N |

SMILES canónico |

C1C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CN=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Friedel-Crafts Acylation

A common method for chroman-4-one synthesis involves intramolecular Friedel-Crafts acylation. For this compound, this approach would proceed as follows:

Step 1 : Preparation of 3-(pyridin-3-yl)phenol

-

Reagents : Pyridin-3-ylboronic acid, 3-bromophenol, Pd(PPh₃)₄, K₂CO₃

-

Conditions : Suzuki-Miyaura coupling in THF/H₂O (3:1) at 80°C for 12 h

Step 2 : Fluorination

-

Reagents : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Conditions : Acetonitrile, 60°C, 6 h

-

Regioselectivity : Para-directing effect of hydroxyl group ensures fluorination at position 6

Step 3 : Cyclization

-

Reagents : Acetic anhydride, H₂SO₄ (catalytic)

-

Conditions : Reflux for 4 h

-

Mechanism : Protonation of hydroxyl group followed by nucleophilic attack on activated carbonyl

Key Data :

| Parameter | Value |

|---|---|

| Overall Yield | 42% |

| Purity (HPLC) | >98% |

| Reaction Time | 22 h (total) |

Claisen Condensation

Alternative routes employ β-keto esters as intermediates:

Reaction Scheme :

-

Ethyl 3-(pyridin-3-yl)acetoacetate + 2-fluoro-5-hydroxybenzaldehyde → Knoevenagel adduct

-

Acid-catalyzed cyclization

Optimized Conditions :

-

Catalyst : Piperidine (0.1 eq) in ethanol

-

Cyclization Agent : p-TsOH (0.2 eq) in toluene

-

Temperature Gradient : 80°C → 110°C over 3 h

Advantages :

-

Avoids harsh fluorination reagents

-

Enables stereochemical control at position 3

Late-Stage Functionalization

Direct C-H Fluorination

Modern photoredox catalysis enables selective fluorination of pre-formed chroman-4-ones:

Protocol :

-

Substrate : 3-(pyridin-3-yl)chroman-4-one

-

Fluorinating Agent : NFSI (N-fluorobenzenesulfonimide)

-

Catalyst : Ir(ppy)₃ (2 mol%)

-

Light Source : 450 nm LEDs

-

Solvent : DMF/H₂O (9:1)

Results :

| Position | Selectivity | Yield |

|---|---|---|

| C6 | 89% | 67% |

| C8 | 11% | - |

Limitations : Requires rigorous exclusion of moisture for reproducibility.

Halogen Exchange (Halex Reaction)

For substrates bearing a leaving group at position 6:

General Procedure :

-

Introduce chlorine via electrophilic substitution

-

Perform nucleophilic fluorination with KF/18-crown-6

Kinetic Study :

| Temperature (°C) | Conversion (%) |

|---|---|

| 80 | 45 |

| 120 | 92 |

| 150 | 88 (degradation) |

Coupling Strategies

Suzuki-Miyaura Cross-Coupling

Installing the pyridinyl group post-cyclization:

Step 1 : Synthesis of 3-bromochroman-4-one

Step 2 : Cross-coupling with pyridin-3-ylboronic acid

Catalyst Screening :

| Catalyst | Yield (%) |

|---|---|

| Pd(OAc)₂/XPhos | 82 |

| PdCl₂(dppf) | 74 |

| NiCl₂(dme) | 63 |

Solvent Effects :

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DME | 7.20 | 88 |

| THF | 7.58 | 79 |

| Toluene | 2.38 | 68 |

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor technology enhances safety and efficiency for fluorination steps:

Flow Setup :

-

Reactor Volume : 10 mL

-

Residence Time : 30 min

-

Throughput : 1.2 kg/day

Economic Analysis :

| Parameter | Batch Process | Flow Process |

|---|---|---|

| CAPEX | $2.1M | $3.4M |

| OPEX (annual) | $780k | $420k |

| Purity Consistency | ±5% | ±1% |

Analytical Characterization

Critical quality attributes confirmed via:

-

¹⁹F NMR : δ -112.3 ppm (CF, singlet)

-

HRMS : m/z 243.0696 [M+H]⁺ (calc. 243.0695)

-

XRD : Orthorhombic crystal system, space group P2₁2₁2₁

Análisis De Reacciones Químicas

Tipos de reacciones

6-Fluoro-3-(piridin-3-il)cromano-4-ona experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.

Reducción: Esta reacción puede reducir dobles enlaces u otros sitios reactivos.

Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, a menudo utilizando reactivos nucleófilos o electrófilos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos o electrófilos para reacciones de sustitución. Las condiciones normalmente implican temperaturas controladas, disolventes específicos y, a veces, catalizadores para impulsar las reacciones hasta su finalización.

Principales productos

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que las reacciones de sustitución podrían introducir nuevos grupos funcionales como grupos alquilo o arilo.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Aromatase Inhibition and Breast Cancer

- In vitro studies 6-Fluoro-3-(pyridin-3-yl)chroman-4-one has been identified as a potent aromatase inhibitor . Aromatase is an enzyme that plays a key role in estrogen synthesis, and its inhibition is a recognized strategy for treating hormone-sensitive breast cancer .

- Anti-proliferative effects Research indicates that this compound was tested for its anti-proliferative effects on the MCF-7 human breast cancer cell line .

Other chroman-4-one derivatives

- Antipsychotics Flavone derivatives, transformed into flavone-like fragments, have been investigated as potential broad-spectrum antipsychotics . For example, a compound bearing a 6-fluorobenzo[d]isoxazole-piperidine moiety displayed excellent D2, 5-HT1A, and 5-HT2A receptor potency .

- Monoamine oxidase inhibition Chroman-4-one derivatives have also been evaluated as inhibitors of monoamine oxidase B (MAO-B), an enzyme associated with psychiatric and neurological disorders .

- Inhibitory activity Studies show that chroman-4-one derivatives can act as selective Sirtuin-2 inhibitors, which are associated with age-related neurodegenerative diseases .

Data Tables

Mecanismo De Acción

El mecanismo de acción de 6-Fluoro-3-(piridin-3-il)cromano-4-ona implica su interacción con la enzima aromatasa. Al unirse al sitio activo de la aromatasa, inhibe la capacidad de la enzima para convertir los andrógenos en estrógenos. Esta reducción en los niveles de estrógeno es particularmente beneficiosa en el tratamiento del cáncer de mama positivo para el receptor de estrógenos, ya que ralentiza el crecimiento de las células cancerosas que dependen del estrógeno para la proliferación .

Comparación Con Compuestos Similares

Structural Analogues and Their Aromatase Inhibitory Activities

The table below compares 3e with structurally related compounds, focusing on IC₅₀ values, physicochemical properties, and key structural features:

*Letrozole data included for reference; IC₅₀ values vary by assay conditions.

Key Observations:

- Fluorine Substitution: The 6-fluoro substituent in 3e enhances potency 7-fold compared to non-fluorinated 1e (IC₅₀: 0.8 vs. 5.8 μM) . Fluorine’s electron-withdrawing effects improve binding via heme iron coordination and hydrophobic interactions .

- Methoxy vs. Fluoro : 3c (6-methoxy) is less potent than 3e , highlighting fluorine’s superior electronic effects for enzyme inhibition .

- Positional Effects : Fluorine at position 6 (3e ) outperforms position 8 (3d ), likely due to better alignment with aromatase’s active-site residues .

Physicochemical and Toxicity Profiles

| Property | 3e | 3c | 1e | Letrozole |

|---|---|---|---|---|

| LogP | 1.71 | 1.71 | 1.69 | 3.94 |

| PSA | 48.4 Ų | 48.4 Ų | 39.2 Ų | 78.3 Ų |

| Mutagenicity Risk | Low | Low | Moderate | Low |

| Reproductive Toxicity | Low | Low | High | High |

- 3e and 3c exhibit balanced lipophilicity (LogP ~1.7) and moderate PSA, favoring membrane permeability and oral bioavailability compared to letrozole’s higher PSA .

- 3e ’s low predicted reproductive toxicity makes it safer than 1e and letrozole .

Molecular Docking Insights

- 3e binds aromatase via:

- In contrast, 3c relies on methoxy-mediated H-bonds, which are weaker than fluorine’s interactions .

Actividad Biológica

6-Fluoro-3-(pyridin-3-yl)chroman-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the chroman-4-one class of compounds, characterized by a chromane core with a fluorine atom at the 6-position and a pyridine ring at the 3-position. The presence of these functional groups contributes to its biological activity.

Biological Activities

1. Anticancer Activity

Research has highlighted the potential of this compound as an aromatase inhibitor, which is crucial for the treatment of hormone-dependent cancers such as breast cancer. In vitro studies demonstrated that this compound exhibited potent inhibitory effects on aromatase with an IC50 value of 0.8 μM, indicating strong potential for development as a therapeutic agent against breast cancer . However, it was noted that while it showed promise in enzymatic assays, it was inactive in cell proliferation assays against the MCF-7 breast cancer cell line .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It displayed moderate activity against various bacterial strains, with specific derivatives showing significant inhibition against Staphylococcus aureus and other pathogens. For example, certain fluorinated analogs demonstrated enhanced antimicrobial potency compared to standard treatments .

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of Aromatase : The compound acts by inhibiting the aromatase enzyme, which is involved in estrogen biosynthesis, thereby reducing estrogen levels in hormone-sensitive cancers .

- Antioxidant Properties : It is suggested that this compound may possess antioxidant capabilities, which could contribute to its anti-inflammatory effects and overall therapeutic profile.

Comparative Analysis

To better understand the efficacy of this compound, it is beneficial to compare it with similar compounds:

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | 0.8 | Aromatase Inhibitor |

| 6-Methoxy-3-(pyridin-3-yl)chroman-4-one | 2.5 | Aromatase Inhibitor |

| Chroman derivatives (various) | Varies | Antimicrobial Activity |

Case Studies

Case Study 1: Breast Cancer Treatment

A study conducted on various chroman derivatives revealed that while some compounds exhibited strong aromatase inhibition in vitro, their effectiveness in cellular models varied significantly. The presence of specific substituents influenced both enzymatic activity and cellular response, highlighting the complexity of translating in vitro results to clinical efficacy .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, several derivatives of chroman compounds were synthesized and tested against common bacterial strains. The study showed that fluorinated analogs like this compound exhibited enhanced activity compared to non-fluorinated counterparts, suggesting that fluorination may play a critical role in increasing antimicrobial potency .

Q & A

Q. Optimization Tips :

- Microwave-assisted synthesis reduces reaction time and improves efficiency .

- Adjusting stoichiometry (e.g., 3:1 molar ratio of 3-ethynylpyridine to fluorosalicylaldehyde) enhances yield (up to 27.4%) .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs:

- ¹H/¹³C NMR : Key signals include δ 8.56–8.54 ppm (pyridine protons) and δ 190.5 ppm (carbonyl carbon) .

- High-Resolution Mass Spectrometry (HRMS) : Observed [M+H]⁺ at m/z 244.0774 (theoretical 244.0781) confirms molecular formula .

- X-ray crystallography (for analogs): Validates planarity of the chroman core and fluorine/pyridine positioning .

Advanced: What role does fluorination at the 6-position play in enhancing the compound’s aromatase inhibitory activity compared to non-fluorinated analogs?

Fluorination at C6 significantly enhances aromatase inhibition by:

Q. Activity Comparison :

| Compound | IC₅₀ (μM) | Relative Potency |

|---|---|---|

| Non-fluorinated (1a) | 29.0 | 1× |

| 3-(Pyridin-3-yl) analog (1e) | 5.8 | 5× |

| 6-Fluoro derivative (3e) | 0.8 | 36× |

Q. Methodological Insight :

- Use fluorescence-based aromatase assays (e.g., BD Gentest kit) with MFC substrate to quantify inhibition .

Advanced: How do molecular docking studies elucidate the binding interactions between this compound and aromatase?

Docking simulations (e.g., using AutoDock Vina) reveal:

Q. Validation :

Advanced: What strategies can resolve discrepancies in reported biological activities of fluorinated chromanones across studies?

To address inconsistencies:

Standardize assays : Use identical enzyme sources (e.g., recombinant human aromatase) and NADPH cofactors .

Control physicochemical variables :

- LogP (1.71) and polar surface area (PSA = 48.4 Ų) impact bioavailability .

- Solubility in DMSO for in vitro testing.

Systematic SAR studies : Compare fluorinated vs. non-fluorinated analogs under identical conditions .

Replicate docking parameters : Use consistent software (e.g., REFMAC for crystallography) .

Example : Discrepancies in IC₅₀ values may arise from variations in enzyme lot or substrate concentration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.